(R)-2-(Aminomethyl)pentanoic acid
Description
®-2-(Aminomethyl)pentanoic acid, also known as L-leucine, is an essential amino acid that plays a critical role in protein synthesis and various metabolic functions. It is one of the branched-chain amino acids, which are vital for muscle repair and growth. This compound is naturally found in many protein-rich foods such as meat, dairy products, and legumes.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
SPVZHUGRMDRKAC-RXMQYKEDSA-N |
Isomeric SMILES |
CCC[C@H](CN)C(=O)O |
Canonical SMILES |
CCCC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Aminomethyl)pentanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the amino acid . Another method involves the use of enzymatic processes, where specific enzymes catalyze the conversion of precursor molecules into ®-2-(Aminomethyl)pentanoic acid.
Industrial Production Methods: Industrial production of ®-2-(Aminomethyl)pentanoic acid typically involves fermentation processes using microorganisms such as Corynebacterium glutamicum. These microorganisms are genetically engineered to overproduce the amino acid, which is then extracted and purified for various applications.
Chemical Reactions Analysis
Types of Reactions: ®-2-(Aminomethyl)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino acid can be oxidized to form keto acids.
Reduction: Reduction reactions can convert the amino group into other functional groups.
Substitution: The amino group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Keto acids.
Reduction: Amino alcohols.
Substitution: Various substituted amino acids.
Scientific Research Applications
®-2-(Aminomethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of peptides and proteins.
Biology: The amino acid is essential for studying protein structure and function.
Medicine: It is used in nutritional supplements to support muscle growth and repair.
Industry: It is used in the production of food additives and pharmaceuticals
Mechanism of Action
The primary mechanism of action of ®-2-(Aminomethyl)pentanoic acid involves its role in protein synthesis. It activates the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and protein synthesis. The amino acid binds to specific receptors and enzymes, facilitating the translation of mRNA into proteins .
Comparison with Similar Compounds
L-Isoleucine: Another branched-chain amino acid with similar functions but different metabolic pathways.
L-Valine: Also a branched-chain amino acid, essential for muscle metabolism and tissue repair.
Uniqueness: ®-2-(Aminomethyl)pentanoic acid is unique due to its specific role in activating the mTOR pathway, which is not as prominently influenced by other branched-chain amino acids. This makes it particularly important for muscle protein synthesis and metabolic regulation .
Biological Activity
(R)-2-(Aminomethyl)pentanoic acid, also known as (R)-2-amino-2-methylpentanoic acid, is a chiral amino acid derivative that plays a significant role in various biological processes. This article provides an in-depth analysis of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C₆H₁₃NO₂
- Molecular Weight : Approximately 131.17 g/mol
- Hydrochloride Form : Enhances solubility and stability for research and industrial applications.
The synthesis of (R)-2-(Aminomethyl)pentanoic acid can be achieved through several methods, including asymmetric synthesis techniques that ensure high purity and yield necessary for biological studies .
Neurotransmitter Precursor
(R)-2-(Aminomethyl)pentanoic acid acts as a precursor in the biosynthesis of neurotransmitters. Its structural similarity to other amino acids allows incorporation into proteins and peptides, influencing physiological processes such as mood and cognition . Studies have shown that it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function .
Neuroprotective Properties
Research indicates that this compound exhibits neuroprotective properties , potentially beneficial in treating neurodegenerative diseases. It is believed to interact with various receptors in the central nervous system, influencing synaptic transmission and plasticity .
Anti-inflammatory Effects
Preliminary studies suggest that (R)-2-(Aminomethyl)pentanoic acid may possess anti-inflammatory effects, making it relevant in therapeutic contexts for conditions characterized by inflammation .
Case Studies
- Cognitive Function Enhancement : A study examined the effects of (R)-2-(Aminomethyl)pentanoic acid on cognitive functions in animal models. Results indicated improved memory retention and learning capabilities associated with increased neurotransmitter activity .
- Neurodegenerative Disease Models : In models of Alzheimer's disease, administration of (R)-2-(Aminomethyl)pentanoic acid showed a reduction in neuroinflammation markers and improved behavioral outcomes, suggesting potential therapeutic applications .
Interaction Studies
Interaction studies have focused on the compound's binding affinity with various receptors:
- Serotonin Receptors : Modulation of serotonin receptor activity was observed, which may influence mood disorders.
- Dopamine Receptors : The compound's interaction with dopamine receptors suggests a role in reward pathways and motivation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity | Notable Effects |
|---|---|---|---|
| (S)-Pregabalin | Similar chiral center | Analgesic, anxiolytic | Mood enhancement |
| (R)-2-Amino-5-fluoro-2-methylpentanoic acid | α-disubstituted amino acid | Potential brain tumor imaging | Increased brain availability |
The unique chiral configuration of (R)-2-(Aminomethyl)pentanoic acid distinguishes it from other compounds, leading to specific binding interactions that result in distinct physiological effects not seen with non-chiral or differently substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
